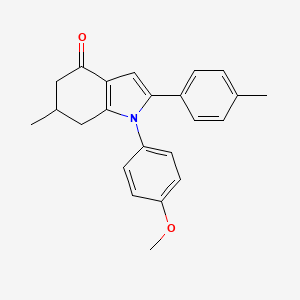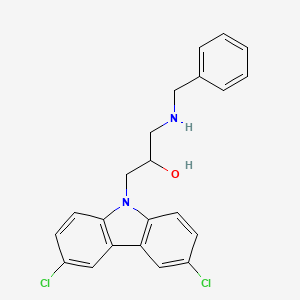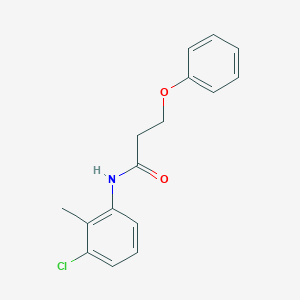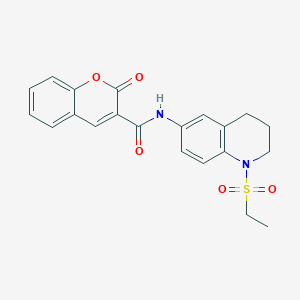
N1-(2-cyanophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-cyanophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C24H22N4O2S and its molecular weight is 430.53. The purity is usually 95%.
BenchChem offers high-quality N1-(2-cyanophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-cyanophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Orexin Receptor Antagonism and Sleep Modulation
The blockade of orexin receptors, particularly Orexin-1 and Orexin-2 receptors, by compounds structurally related to the specified chemical, has been investigated for its role in sleep modulation. Research has shown that antagonism of these receptors can significantly impact sleep patterns, potentially offering a therapeutic avenue for sleep disorders. The specific roles of OX1R and OX2R in sleep-wake regulation were explored, revealing that OX2R blockade is sufficient to initiate and prolong sleep, implicating the potential of related compounds in sleep disorder treatments (Dugovic et al., 2009).
Anticancer Activity
A study on new quinazolinone-based derivatives, closely related to the specified chemical, showed potent inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, suggesting their utility as effective anti-cancer agents. These compounds demonstrated significant cytotoxic activity against various cancer cell lines, indicating their potential in cancer therapy (Riadi et al., 2021).
Novel Syntheses of Heterocyclic Compounds
Research into the synthesis of heterocyclic compounds, which include structures related to the specified chemical, has led to the development of novel synthetic routes. These routes facilitate the production of compounds with potential applications in medicinal chemistry and drug discovery. Such studies not only expand the chemical repertoire available for therapeutic development but also enhance understanding of the mechanisms underlying biological activity (Wenpeng et al., 2014).
Pharmacological Properties and Potential Applications
Investigations into the pharmacological properties of compounds similar to N1-(2-cyanophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide have identified diverse potential applications, including as dopamine agonists and in the modulation of various biological pathways. These studies provide insights into the therapeutic potential of such compounds across a range of conditions, including neurological disorders (Jacob et al., 1981).
Antimicrobial Activity
The synthesis and characterization of new quinazolines derived from compounds structurally related to the specified chemical have been shown to possess potent antimicrobial activities. These findings underscore the potential of such compounds in addressing the need for new antimicrobial agents, especially in the face of growing antibiotic resistance (Desai et al., 2007).
特性
IUPAC Name |
N'-(2-cyanophenyl)-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O2S/c25-14-18-7-3-4-9-20(18)27-24(30)23(29)26-15-21(22-10-5-13-31-22)28-12-11-17-6-1-2-8-19(17)16-28/h1-10,13,21H,11-12,15-16H2,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXIGKOJOQYRYFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNC(=O)C(=O)NC3=CC=CC=C3C#N)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-cyanophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)oxalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

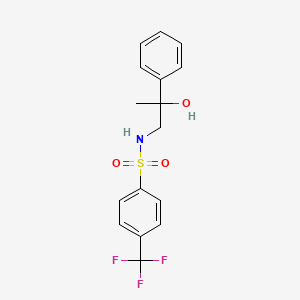
![(Z)-ethyl 2-((4-(N,N-dipropylsulfamoyl)benzoyl)imino)-3-(2-methoxy-2-oxoethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2605303.png)
![1-[(2,6-dichlorophenyl)methyl]-4-(2,6-difluorobenzoyl)-3-methyl-3H-quinoxalin-2-one](/img/structure/B2605304.png)

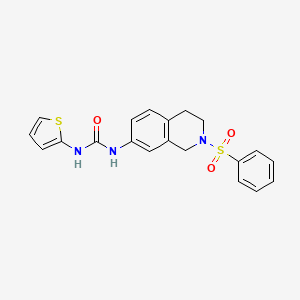
![(2Z)-3-(2,5-dimethoxyphenyl)-2-[4-(1H-pyrrol-1-yl)phenyl]prop-2-enenitrile](/img/structure/B2605311.png)
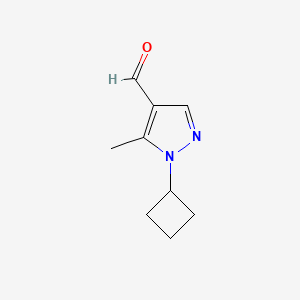
![[1-(4-chlorophenyl)-1H-pyrazol-4-yl][2-(3-fluoropropoxy)phenyl]methanone](/img/structure/B2605314.png)
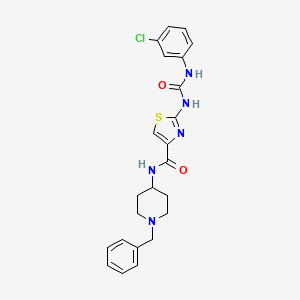
![8-(4-ethoxyphenyl)-2-(4-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2605317.png)
